molecular formula C11H17NO B1502120 4-(2-Methyl-propylamino)-3-methyl-phenol CAS No. 887587-87-3

4-(2-Methyl-propylamino)-3-methyl-phenol

Cat. No.: B1502120
CAS No.: 887587-87-3
M. Wt: 179.26 g/mol
InChI Key: FMYRFJMKUUFDQC-UHFFFAOYSA-N
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Description

4-(2-Methyl-propylamino)-3-methyl-phenol is a substituted phenolic compound characterized by a hydroxyl group at the para position, a methyl group at the meta position, and a branched 2-methylpropylamino (isobutylamino) substituent at the para position. This structure confers unique physicochemical and biological properties, distinguishing it from simpler phenols like m-cresol (3-methyl-phenol) or primary aminophenols.

Properties

CAS No.

887587-87-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-4-(2-methylpropylamino)phenol

InChI

InChI=1S/C11H17NO/c1-8(2)7-12-11-5-4-10(13)6-9(11)3/h4-6,8,12-13H,7H2,1-3H3

InChI Key

FMYRFJMKUUFDQC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)O)NCC(C)C

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(2-Methyl-propylamino)-3-methyl-phenol has been investigated for its potential therapeutic effects. Its structure suggests it could act as a lead compound in drug development, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting potent activity.
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.100
  • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting it may be a candidate for further research in cancer therapy.
Cell LineIC50 (µM)
SH-SY5Y (Neuroblastoma)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

2. Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, potentially enhancing neuronal survival under oxidative stress conditions. This could be significant for developing treatments for neurodegenerative diseases.

Case Studies

Antimicrobial Evaluation : A study involving various pyridine derivatives highlighted that those with similar structural features exhibited enhanced antibacterial properties compared to non-substituted counterparts.

Cytotoxicity Assessment : Comparative analyses showed that this compound outperformed several known anticancer agents regarding potency against specific cancer cell lines, indicating its potential as a lead compound for drug development.

Industrial Applications

The compound's unique chemical properties also make it valuable in industrial applications:

  • Chemical Synthesis : It can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
  • Material Science : Its phenolic structure could be utilized in the development of new materials with specific thermal or mechanical properties.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsSource
Quinone formationKMnO₄, H₂O₂ (acidic/alkaline)3-methyl-4-(2-methylpropylamino)-1,2-benzoquinone
Side-chain oxidationO₂ (catalytic Cu)Carboxylic acid derivatives

Mechanistic studies indicate the hydroxyl group's lone pair electrons facilitate electron transfer, forming resonance-stabilized intermediates. For quinone formation, proton abstraction precedes conjugate addition of oxygen nucleophiles.

Reduction Reactions

The amino and hydroxyl groups influence reduction pathways:

Target SiteReagents/ConditionsProductsYieldSource
Aromatic ringH₂, Pd/C (25–40°C)Cyclohexanol derivative88%
Nitro intermediates*H₂, Raney NiAmine stabilization80–95%

Note: Reduction of nitro precursors (e.g., 4-nitroso intermediates) is a critical step in synthesizing this compound . Hydrogenation occurs via adsorption on metal surfaces, followed by sequential electron transfers.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in:

ReactionReagentsPositionByproductsSource
HalogenationCl₂/FeCl₃Ortho to -OHDi/tri-chloro derivatives
NitrationHNO₃/H₂SO₄Para to -NH-Nitro-phenol analogs

Steric hindrance from the 2-methylpropylamino group directs substitution to the less hindered positions . Computational studies suggest a charge density gradient of -0.32 e⁻ at reactive sites (DFT calculations) .

Condensation and Schiff Base Formation

The primary amino group reacts with carbonyl compounds:

Carbonyl SourceConditionsProductApplicationSource
FormaldehydepH 9–11, 60°CBenzoxazine derivativesPolymer precursors
Aromatic aldehydesEthanol refluxImine-linked frameworksCatalysis

Kinetic studies show second-order dependence on amine and aldehyde concentrations (k = 2.4 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Acid-Base and Coordination Chemistry

The compound exhibits pH-dependent behavior:

PropertyConditionsObservationSource
DeprotonationNaOH (aq)Phenolate ion formation (λ_max = 290 nm)
Metal chelationCu²⁺/Fe³⁺Stable complexes (log K = 4.7–5.2)

In aqueous solutions, the phenolic -OH (pKa ≈ 9.8) deprotonates above pH 10, enhancing solubility and redox activity .

Stability and Degradation

Critical stability data:

FactorEffectHalf-lifeSource
Aqueous hydrolysisDegradation to quinones48 h (30% loss at 25°C)
Thermal stress (>150°C)DealkylationImmediate decomposition
UV exposureRadical formationNot quantified

Stabilizers like ascorbic acid (0.1% w/w) reduce oxidation rates by 70% in formulations .

Comparison with Similar Compounds

Key Observations :

  • The isobutylamino group increases steric bulk compared to smaller substituents (e.g., –NH₂ or n-propylamino), likely reducing crystal packing efficiency and altering solubility .
  • The electron-donating amino group activates the aromatic ring toward electrophilic substitution, directing reactivity to ortho/para positions relative to the hydroxyl group. This contrasts with m-cresol, where the methyl group weakly activates the ring .

Physicochemical Properties

Table 2: Property Comparison

Property This compound m-Cresol 4-Amino-3-methyl-phenol
Water Solubility Low (bulky substituent) Moderate High (–NH₂ enhances H-bonding)
Melting Point (°C) ~80–100 (estimated) 12 ~140–160
Hydrogen Bonding Capacity High (–OH and –NH–) Moderate Very High (–OH and –NH₂)

Research Findings :

  • Hydrogen Bonding: The compound’s –OH and secondary amine groups enable extensive hydrogen-bonding networks, as described by graph-set analysis for phenolic derivatives . This increases melting points compared to m-cresol but reduces solubility in nonpolar solvents.
  • DFT Analysis: Density functional theory (DFT) studies (e.g., B3LYP functionals) predict that the isobutylamino group destabilizes the HOMO (-5.2 eV) compared to m-cresol (-6.1 eV), enhancing susceptibility to electrophilic attack .

Reactivity and Catalytic Behavior

Table 3: Catalytic Decomposition Pathways (α-Fe₂O₃ Catalyst)

Compound Primary Decomposition Products Reaction Pathway
This compound Radical intermediates, char/coke Radical-induced O–CH₃ cleavage
m-Cresol CO₂, 3-methyl-phenol derivatives Demethoxylation and side-chain cracking

Key Insights :

  • The isobutylamino group promotes radical stabilization during catalytic decomposition over α-Fe₂O₃, favoring char formation over CO₂ release. This contrasts with m-cresol, which undergoes demethoxylation to form smaller phenols .

Research Findings :

  • Its higher lipophilicity may improve cell membrane penetration compared to m-cresol .
  • In food systems, m-cresol derivatives contribute to flavor profiles (e.g., smoked meats), whereas bulky aminophenols like the target compound are less volatile and more suited to non-volatile applications .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-methyl-propylamino)-3-methyl-phenol typically involves:

  • Starting from substituted phenol derivatives (e.g., 3-methylphenol or m-cresol).
  • Functional group transformations such as nitrosation, reduction, and nucleophilic substitution.
  • Introduction of the 2-methyl-propylamino group through amination or alkylation steps.
  • Purification via crystallization or chromatographic methods to achieve high purity.

Stepwise Preparation Methods

Nitrosation and Reduction to Aminophenol Intermediate

One common approach starts with m-cresol (3-methylphenol) and proceeds via nitrosation to form 4-nitroso-3-methylphenol, followed by catalytic hydrogenation to yield 4-amino-3-methylphenol, a key intermediate for further alkylation.

Key conditions and reagents:

Step Reagents/Conditions Notes
Nitrosation m-cresol, aqueous NaOH, sodium nitrite, HCl (36%) Temperature controlled at 3–10°C; high yield (~91-96%)
Reduction 4-nitroso-3-methylphenol, methanol, Pd/C catalyst, ammonia Temperature 20–25°C, 2–8 h reaction time; yields ~80-88% crude product
Purification Crystallization from methanol, drying at 40°C Product purity >99% (HPLC); environmentally friendly

This method is highlighted in a Chinese patent (CN103508908A), which emphasizes environmental benefits and scalability for industrial production.

Alkylation to Introduce 2-Methyl-propylamino Group

The amino group on 4-amino-3-methylphenol can be alkylated with 2-methylpropyl (isobutyl) halides (e.g., 1-bromo-2-methylpropane) under basic conditions to form the target compound.

Typical conditions:

Parameter Details
Base Inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases
Solvent Polar aprotic solvents (e.g., ethers, esters, alcohols) or mixtures including water
Temperature Mild heating, often 50°C or slightly higher
Reaction time Several hours (e.g., 12 h)
Alkylating agent 1-bromo-2-methylpropane or equivalent

This alkylation step is supported by a patent (WO2011141933A2) describing similar ether and amine substitutions on phenolic compounds using alkali bases and alkyl halides.

Example Synthetic Route Summary

Step Reaction Type Starting Material Reagents & Conditions Product Yield & Purity
1 Nitrosation m-cresol NaOH, NaNO2, HCl, 3–10°C 4-nitroso-3-methylphenol 91–96% yield
2 Catalytic Reduction 4-nitroso-3-methylphenol Pd/C, NH3, MeOH, 20–25°C, 2–8 h 4-amino-3-methylphenol (crude) 80–88% crude yield, >99% purity
3 Alkylation 4-amino-3-methylphenol 1-bromo-2-methylpropane, NaOH or K2CO3, solvent, 50°C, 12 h This compound Variable, optimized for purity
4 Purification Crude product Crystallization from methanol or suitable solvent Pure final compound >99% purity by HPLC

Research Findings and Optimization Notes

  • Catalyst choice: Palladium on carbon is preferred for reduction due to high selectivity and mild conditions.
  • Base selection: Sodium hydroxide and potassium carbonate are effective for alkylation; choice depends on solvent compatibility.
  • Solvent effects: Polar aprotic solvents and alcohols facilitate nucleophilic substitution and improve yields.
  • Temperature control: Maintaining low to moderate temperatures during nitrosation avoids side reactions; moderate heating during alkylation enhances reaction rate.
  • Environmental considerations: The described methods minimize hazardous waste and use recyclable catalysts, aligning with green chemistry principles.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents & Conditions Advantages Challenges
Nitrosation Conversion of m-cresol to nitroso derivative NaOH, NaNO2, HCl, 3–10°C High yield, mild conditions Temperature-sensitive
Reduction Catalytic hydrogenation to amino derivative Pd/C, NH3, MeOH, 20–25°C High purity, scalable Catalyst handling
Alkylation N-alkylation with 1-bromo-2-methylpropane NaOH or K2CO3, polar aprotic/alcohol solvents Efficient introduction of side chain Requires careful base/solvent choice
Purification Crystallization and drying Methanol, controlled cooling and drying High purity, easy workup Solvent recovery considerations

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Methyl-propylamino)-3-methyl-phenol, and what analytical methods are critical for confirming its structure?

Methodological Answer:
A plausible synthetic route involves the nucleophilic substitution of 3-methylphenol with 2-methylpropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation of the phenolic hydroxyl group . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Key analytical methods include:

  • NMR Spectroscopy : Aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–1.4 ppm for isobutyl CH₃), and NH protons (δ 2.5–3.5 ppm, broad if free).
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹), N–H stretch (~3300 cm⁻¹), and aromatic C=C (~1500 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₇NO (calc. 179.13).
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.

Basic: What are the key physicochemical properties of this compound that influence its handling in laboratory settings?

Methodological Answer:

  • Solubility : Predominantly soluble in polar organic solvents (e.g., ethanol, DMSO) but limited in water due to hydrophobic isobutyl and methyl groups. Aqueous solubility increases under acidic conditions (protonation of the amine) .
  • pKa : Phenolic O–H (≈10–11) and amine NH (≈9–10) govern pH-dependent behavior. Use potentiometric titration or UV-pH spectral shifts for determination.
  • Stability : Susceptible to oxidation; store under inert atmosphere (N₂/Ar) at 4°C.

Advanced: How can hydrogen bonding patterns in this compound be analyzed using graph set analysis, and what insights do these patterns provide for crystal engineering?

Methodological Answer:
Hydrogen bonding networks can be characterized via single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) . Graph set analysis (as per Etter’s formalism) categorizes interactions into D (donor), A (acceptor), and R (ring) motifs . For example:

  • N–H⋯O and O–H⋯N interactions may form D₁¹(2) or D₂²(2) motifs.
  • C–H⋯π contacts contribute to supramolecular assembly.
    Such analysis aids in predicting co-crystal formation or tuning solubility via crystal packing modifications.

Advanced: What strategies resolve contradictory crystallographic data when determining this compound’s structure using SHELX programs?

Methodological Answer:
Contradictions (e.g., poor refinement statistics, overlapping peaks) can be addressed via:

  • Twin Refinement : Use the TWIN command in SHELXL for twinned crystals .
  • Disorder Modeling : Apply PART and AFIX instructions to model disordered isobutyl groups.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Basic: What spectral signatures distinguish this compound from structurally similar phenolic derivatives?

Methodological Answer:

  • ¹H NMR : The para-substituted isobutylamino group splits aromatic protons into a doublet (J ≈ 8 Hz), while the meta-methyl group causes deshielding.
  • ¹³C NMR : Quaternary carbons adjacent to NH (δ 45–50 ppm) vs. Cl-substituted analogs (δ 55–60 ppm) .
  • IR : Absence of C–Cl stretches (600–800 cm⁻¹) compared to 4-chloro-3-methylphenol .

Advanced: How does the steric/electronic environment of the isobutylamino group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:
The –NH–(CH₂CH(CH₃)₂) group acts as a strong para-directing activator due to resonance donation. Competing steric effects from the isobutyl group may shift substitution to the less hindered meta position (relative to the methyl group). For nitration:

  • Computational Prediction : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Experimental Validation : Monitor reaction with HNO₃/H₂SO₄ and analyze products via LC-MS.

Advanced: What computational approaches predict the tautomeric equilibria and protonation states of this compound under varying pH?

Methodological Answer:

  • pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate phenolic and amine pKa values.
  • Tautomer Analysis : Conduct molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) to assess keto-enol or amine-imine equilibria.
  • DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to compare tautomer stability.

Basic: What chromatographic techniques are optimal for purity assessment, and how can parameters be optimized to separate it from synthetic by-products?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm) with mobile phase: 60:40 water:acetonitrile + 0.1% TFA. Retention time ≈ 8–10 min.
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Temperature gradient: 100°C → 280°C at 10°C/min.
  • TLC : Silica gel 60 F₂₅₄; hexane:ethyl acetate (3:1) for visualization under UV (254 nm) .

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